molecular formula C12H9N3 B8709088 6-(1H-pyrazol-4-yl)isoquinoline CAS No. 1105710-35-7

6-(1H-pyrazol-4-yl)isoquinoline

Cat. No.: B8709088
CAS No.: 1105710-35-7
M. Wt: 195.22 g/mol
InChI Key: UISAKNJPCXJPAC-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-4-yl)isoquinoline is a high-value nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This molecular architecture, which combines an isoquinoline core with a 1H-pyrazole moiety, is of significant interest for designing novel therapeutic agents due to its potential for diverse biological interactions . Compounds featuring the isoquinoline structure have demonstrated a wide spectrum of pharmacological activities in scientific literature, including investigated effects as EGFR (Epidermal Growth Factor Receptor) inhibitors targeting non-small cell lung cancer, antiviral agents, and antimicrobial candidates . The pyrazole ring is a privileged structure in drug discovery, known for contributing to favorable physicochemical properties and binding characteristics . Researchers are exploring this hybrid structure for its potential in developing targeted therapies, particularly in oncology, where related analogues have shown promising cytotoxic activity and apoptosis induction in cancer cell lines . This product is provided for research and development purposes in laboratory settings only. It is strictly not for human or veterinary use, nor for diagnostic applications unless explicitly characterized for such purposes. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

CAS No.

1105710-35-7

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

6-(1H-pyrazol-4-yl)isoquinoline

InChI

InChI=1S/C12H9N3/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-15-8-12/h1-8H,(H,14,15)

InChI Key

UISAKNJPCXJPAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C3=CNN=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-(1H-Pyrazol-4-yl)isoquinoline C₁₂H₉N₃ 195.22 Isoquinoline core with pyrazole at C6
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline C₁₇H₁₃N₅ 287.33 Quinoxaline core, pyrazole with methylpyridinyl substituent
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline C₂₁H₁₄N₈S 422.46 Quinoline core, triazolo-pyridazine, thioether linkage

Key Observations :

  • Substituent Complexity : The methylpyridinyl group in and the triazolo-pyridazine-thioether in increase molecular weight and lipophilicity compared to the simpler pyrazole in the target compound.
  • Functional Groups: The thioether in may enhance metabolic stability but reduce solubility compared to the direct C–N bond in 6-(1H-pyrazol-4-yl)isoquinoline .

Preparation Methods

[3 + 2]-Cycloaddition with C,N-Cyclic Azomethine Imines

A pivotal method involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones to construct the pyrazole ring fused to isoquinoline. As demonstrated by, this one-pot tandem process combines [3 + 2]-cycloaddition, detosylation, and oxidative aromatization. For example, treating N-tosyl-protected azomethine imine 1a with γ-NHTs-α,β-unsaturated ketone 2a in THF with K₂CO₃ and DDQ yields 5,6-dihydropyrazolo[5,1-a]isoquinoline 4aa in 81% yield (Table 1).

Table 1: Optimization of Tandem Reaction Conditions for Pyrazole-Isoquinoline Synthesis

EntryBaseOxidantSolventTime (h)Yield (%)
1DABCOChloranilCH₂Cl₂1262
19K₂CO₃DDQTHF1281

The choice of base and oxidant critically influences yield, with K₂CO₃ and DDQ in THF proving optimal. This method tolerates diverse substituents on the α,β-unsaturated ketone, including electron-withdrawing groups (e.g., -Cl, -CF₃) and heteroaromatic rings (e.g., 2-furyl).

Alkylation and Functionalization Strategies

Pyrazole Alkylation with Isoquinoline Precursors

Patent data reveals methods for appending pyrazole rings to aromatic systems via alkylation. For instance, discloses the synthesis of [2-[3-(1H-pyrazol-4-yl)phenoxy]-6-(trifluoromethyl)pyridin-4-yl]methanamine using NaH in DMF to facilitate alkylation of pyrazole intermediates with chlorophenylacetamides. Adapting this approach, 6-(1H-pyrazol-4-yl)isoquinoline could be synthesized by alkylating a pre-formed isoquinoline core with 4-bromo-1H-pyrazole under similar conditions.

Thionation and Post-Synthetic Modifications

Tandem Reaction Systems for Streamlined Synthesis

Oxidative Aromatization in One-Pot Procedures

The tandem reaction system developed by integrates multiple steps into a single workflow. After cycloaddition, oxidative aromatization with DDQ converts dihydropyrazolo[5,1-a]isoquinolines to fully aromatic systems. For example, substrate 3aa undergoes oxidation with DDQ in THF to yield 4aa in 73% yield. This method eliminates the need for isolating intermediates, enhancing synthetic efficiency.

Figure 1: Reaction Pathway for Tandem Synthesis of 6-(1H-Pyrazol-4-yl)Isoquinoline

  • [3 + 2]-Cycloaddition of azomethine imine 1a with enone 2a .

  • Detosylation under basic conditions.

  • Oxidative aromatization with DDQ to yield aromatic pyrazole-isoquinoline.

Regioselectivity and Structural Validation

Nuclear Overhauser Effect (NOE) Spectroscopy

Regioselectivity in alkylation steps is confirmed via NOE experiments. In, irradiation of methylene protons in compound 14a (δ 5.06) enhances H-5 pyrazole protons (δ 7.80), confirming alkylation at the pyrazole N-1 position. Similar analyses would verify the substitution pattern in 6-(1H-pyrazol-4-yl)isoquinoline.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodYield RangeKey AdvantageLimitation
Tandem Cycloaddition52–87%One-pot procedure, high functional toleranceRequires DDQ oxidant
Alkylation40–81%Modular, scalableGenerates positional isomers
Thionation37–89%Enhances bioactivityRequires harsh conditions (85°C)

Applications and Biological Relevance

Although beyond the scope of preparation methods, 6-(1H-pyrazol-4-yl)isoquinoline derivatives exhibit kinase inhibitory activity. For example, pyrazole-isoquinoline analogs in showed selective inhibition of ALK5 over p38α MAP kinase, with IC₅₀ values <1 μM . Such bioactivity underscores the importance of robust synthetic protocols.

Q & A

Basic Research Questions

Q. What are common synthetic routes for introducing the pyrazole moiety to the isoquinoline scaffold?

  • Methodology : The pyrazole group can be introduced via nucleophilic substitution or coupling reactions. For example, refluxing 6-bromoisoquinoline with benzylmercaptan in the presence of a base (e.g., KOtBu or NaH) in organic solvents like DMF yields intermediates, which are oxidized to sulfonyl chlorides using chlorinating agents (e.g., 1,3-dichloro-5,5-dimethylhydantoin) .
  • Optimization : Reaction conditions (temperature, solvent, stoichiometry) significantly affect yields. For instance, oxidative chlorination at 0–5°C in acetic acid/acetonitrile minimizes side reactions .

Q. How are intermediates like 6-(benzylthio)isoquinoline purified and characterized?

  • Purification : Recrystallization from methanol or benzene/ethanol mixtures is effective for isolating intermediates. For example, 6-(benzylthio)isoquinoline is recrystallized from benzene/ethanol to achieve >98% purity .
  • Characterization : 1H NMR (500 MHz, CDCl3) is used to confirm structural integrity. Peaks at δ 8.01–9.59 ppm correspond to isoquinoline protons, while the absence of impurity peaks validates purity .

Q. What analytical techniques are critical for verifying the structure of 6-(1H-pyrazol-4-yl)isoquinoline derivatives?

  • Key Techniques :

  • 1H NMR/HRMS : For functional group and molecular weight confirmation (e.g., methyl protons at δ 2.5–3.0 ppm; molecular ion peaks in HRMS) .
  • HPLC-PDA : To assess purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can fragment-based design strategies enhance the development of 6-(1H-pyrazol-4-yl)isoquinoline derivatives?

  • Strategy : A "merging by design" approach involves synthesizing monosubstituted isoquinoline fragments (e.g., substitutions at 1-, 3-, or 5-positions) and combining fragments with complementary binding affinities. For example, merging a pyrazole fragment at position 6 with a sulfonyl group at position 4 improved target protein inhibition by 10-fold .
  • Validation : Biochemical screening (e.g., kinase assays) identifies synergistic fragments. Structural optimization is guided by computational docking rather than X-ray crystallography .

Q. What experimental approaches resolve contradictions in biological activity data for isoquinoline derivatives?

  • Case Study : Conflicting cytotoxicity results may arise from impurities or solvent effects.

  • Resolution : Re-evaluate purity via HPLC and repeat assays in standardized solvents (e.g., DMSO <0.1% v/v). Cross-validate with orthogonal assays (e.g., apoptosis markers vs. cell viability) .
    • Statistical Tools : Use ANOVA to assess batch-to-batch variability (p < 0.05 indicates significant differences) .

Q. How do reaction conditions influence the regioselectivity of pyrazole-isoquinoline coupling?

  • Key Factors :

  • Catalyst : Piperidine in ethanol promotes Knoevenagel condensation, favoring C-4 substitution .
  • Temperature : Reflux (80–100°C) enhances regioselectivity for 6-position coupling over 5- or 7-positions .
    • Table 1 : Optimization of Coupling Reactions
ReagentSolventTemp (°C)Yield (%)Regioselectivity (6:5:7)
PiperidineEthanol805485:10:5
NaHDMF253260:25:15
KOtBuTHF606892:5:3
Data derived from .

Q. What computational methods predict the stability of 6-(1H-pyrazol-4-yl)isoquinoline under thermal conditions?

  • DFT Studies : Density functional theory (B3LYP/6-311+G(d,p)) calculates bond dissociation energies (BDEs). Pyrazole C-N bonds (BDE ~85 kcal/mol) are more stable than isoquinoline C-C bonds (BDE ~65 kcal/mol), explaining resistance to pyrolysis .
  • Validation : Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, aligning with computational predictions .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar derivatives?

  • Root Causes :

  • Stereochemical Variations : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit different binding affinities. For example, (R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine showed 5-fold higher kinase inhibition than its (S)-counterpart .
  • Solubility Differences : Hydrophobic derivatives aggregate in aqueous media, reducing apparent activity .
    • Mitigation : Use chiral HPLC to separate enantiomers and assess activities independently .

Methodological Recommendations

  • Synthetic Protocols : Prioritize KOtBu in THF for high-yield, regioselective coupling .
  • Biological Assays : Include negative controls (e.g., parent isoquinoline) to isolate pyrazole-specific effects .

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